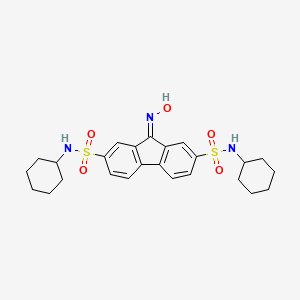

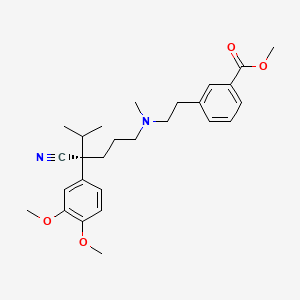

N2,N7-dicyclohexyl-9-(hydroxyimino)-9H-fluorene-2,7-disulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Ferroptosis Therapy Against Osteosarcoma

FIN56 has been used in the development of a novel strategy for cancer therapy, specifically for osteosarcoma . A study used an iron-based nanovehicle to deliver FIN56, which resulted in a hyperthermia-boosted ferroptosis therapy against osteosarcoma . The nanovehicle could generate localized hyperthermia and disintegrate to liberate the therapeutic payload. The released FIN56 triggered the degradation of GPX4, while Fe 3+ depleted the intracellular GSH pool, producing Fe 2+ as a Fenton agent .

Ferroptosis in Bladder Cancer Cells

FIN56 has been found to induce ferroptosis in bladder cancer cells . It promotes the degradation of glutathione peroxidase 4 (GPX4), a key enzyme in the prevention of oxidative damage . This process is supported by autophagy-mediated GPX4 degradation . The study also found that the combined application of ferroptosis inducers like FIN56 and mTOR inhibitors is a promising approach to improve therapeutic options in the treatment of bladder cancer .

Autophagy-Dependent Cell Death

FIN56 has been associated with autophagy-dependent cell death . Autophagy is a cellular process that degrades and recycles cellular components, and it has been found to play a role in the mechanism of FIN56-induced ferroptosis .

Synergistic Cancer Therapy

FIN56 has been used in synergistic cancer therapy . The local rise in temperature, in conjunction with Fe 2+ -mediated Fenton reaction, led to a rapid and significant accumulation of ROS, culminating in LPOs and ferroptotic death . This research extends the scope of FIN56 applications to osteosarcoma and offers a promising hyperthermia-boosted ferroptosis strategy .

Mécanisme D'action

Target of Action

FIN56, also known as N2,N7-dicyclohexyl-9-(hydroxyimino)-9H-fluorene-2,7-disulfonamide, primarily targets Glutathione Peroxidase 4 (GPX4) and Squalene Synthase (SQS) . GPX4 is an enzyme that protects cells from oxidative damage by reducing lipid peroxides, while SQS is an enzyme involved in the synthesis of squalene, a precursor to various sterols .

Mode of Action

FIN56 interacts with its targets in two main ways :

- It promotes the degradation of GPX4, which leads to an increase in lipid peroxides .

- It activates SQS, leading to the depletion of the antioxidant coenzyme Q10 .

Biochemical Pathways

FIN56 affects the ferroptosis pathway and the mevalonate pathway . Ferroptosis is a form of regulated cell death characterized by iron-dependent accumulation of lipid peroxides . The mevalonate pathway is involved in the synthesis of sterols and other lipids . By degrading GPX4 and activating SQS, FIN56 triggers ferroptosis and perturbs the mevalonate pathway

Propriétés

IUPAC Name |

2-N,7-N-dicyclohexyl-9-hydroxyiminofluorene-2,7-disulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H31N3O5S2/c29-26-25-23-15-19(34(30,31)27-17-7-3-1-4-8-17)11-13-21(23)22-14-12-20(16-24(22)25)35(32,33)28-18-9-5-2-6-10-18/h11-18,27-29H,1-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLCFMMIWBSZOIS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NS(=O)(=O)C2=CC3=C(C=C2)C4=C(C3=NO)C=C(C=C4)S(=O)(=O)NC5CCCCC5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31N3O5S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

517.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N2,N7-dicyclohexyl-9-(hydroxyimino)-9H-fluorene-2,7-disulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[[6-Chloranyl-5-(1-Methylindol-5-Yl)-1h-Benzimidazol-2-Yl]oxy]-2-Methyl-Benzoic Acid](/img/structure/B607396.png)